molecular formula C14H13N3 B13002596 2-Methyl-6-(methyl(phenyl)amino)nicotinonitrile

2-Methyl-6-(methyl(phenyl)amino)nicotinonitrile

Cat. No.: B13002596
M. Wt: 223.27 g/mol
InChI Key: AXYRQDXNYREHCU-UHFFFAOYSA-N
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Description

2-Methyl-6-(methyl(phenyl)amino)nicotinonitrile is a chemical compound with the molecular formula C13H11N3 It is a derivative of nicotinonitrile, a class of compounds known for their diverse pharmacological and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(methyl(phenyl)amino)nicotinonitrile can be achieved through a multi-component reaction involving aryl aldehydes, methyl ketones, malononitrile, and ammonium acetate. Tetrabutyl ammonium bromide (TBAB) is often used as a catalyst in an aqueous medium . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production methods for this compound typically involve similar multi-component reactions but on a larger scale. The use of eco-friendly solvents and inexpensive catalysts like TBAB makes the process cost-effective and environmentally sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(methyl(phenyl)amino)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Methyl-6-(methyl(phenyl)amino)nicotinonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-6-(methyl(phenyl)amino)nicotinonitrile involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(methyl(phenyl)amino)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

2-methyl-6-(N-methylanilino)pyridine-3-carbonitrile

InChI

InChI=1S/C14H13N3/c1-11-12(10-15)8-9-14(16-11)17(2)13-6-4-3-5-7-13/h3-9H,1-2H3

InChI Key

AXYRQDXNYREHCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N(C)C2=CC=CC=C2)C#N

Origin of Product

United States

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